molecular formula C13H10N2O B8375584 5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one

5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one

Cat. No.: B8375584
M. Wt: 210.23 g/mol
InChI Key: LRXSVYIRRDZVNQ-UHFFFAOYSA-N
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Description

indoline , belongs to the indole family of heterocyclic compounds Its structure features a pyridine ring fused to an indole ring

    Chemical Formula: C₉H₈N₂O

    IUPAC Name: 5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one

    Appearance: Crystalline, colorless, with a specific odor

Indoline serves as a crucial building block in the synthesis of various biologically active molecules due to its aromatic nature and diverse reactivity . Let’s explore its preparation methods, chemical reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

    Bischler–Möhlau Indole Synthesis:

    Other Methods:

Industrial Production:: Indoline is industrially produced through efficient synthetic routes, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Indoline undergoes several reactions:

    Electrophilic Substitution:

    Major Products:

Mechanism of Action

The exact mechanism by which indoline exerts its effects varies based on specific derivatives. It often involves interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

Indoline’s uniqueness lies in its hybrid structure, combining features of both pyridine and indole. Similar compounds include:

  • Indole itself
  • Tryptophan (a natural amino acid)
  • Other indole-based alkaloids

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-pyridin-3-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H10N2O/c16-13-7-11-6-9(3-4-12(11)15-13)10-2-1-5-14-8-10/h1-6,8H,7H2,(H,15,16)

InChI Key

LRXSVYIRRDZVNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CN=CC=C3)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromooxindole (0.95 g, 4.48 mmol), 3-(tri-n-butylstannyl)pyridine (1.65 g, 4.48 mmol), tetraethyl ammonium chloride (2.23 g, 13.4 mmol) and bis(triphenylphospine palladium (II) chloride (0.16 g, 0.22 mmol) in acetonitrile (20 mL) was heated at reflux over night. After cooling to ambient temperature the mixture was diluted with chloroform (100 mL) and a potassium fluoride solution (10%, 250 mL) was added. The mixture was filtered through Celite and the layers were separated. The organic layer was dried (Na2SO4) and the solvent was removed in vacuo. The residue was purified on a silica gel column using chloroform/ethanol, (50:1), as the eluent affording 165 mg (18% yield) of the title compound as a white solid: 1H NMR (DMSO-d6, 400 MHz) δ 9.64 (br s, 1 H), 7.97 (d, J=2 Hz, 1 H), 7.66 (dd, J=5, 1 Hz, 1 H), 7.21-7.10 (m, 1 H), 6.73 (s, 1 H), 6.73-6.65 (m, 1 H), 6.65-6.54 (m, 1 H), 6.08 (d, J=8 Hz, 1 H), 2.69 (s, 2 H); MS (ES) m/z 211 (M++1).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
triphenylphospine palladium (II) chloride
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
18%

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